3-Butyn-1-ol, 4-(2-thiazolyl)-
Description
Significance of Alkyne-Functionalized Heterocyclic Compounds in Contemporary Chemical Science
Alkyne-functionalized heterocyclic compounds are prized for their versatility in organic synthesis. The alkyne group, with its carbon-carbon triple bond, is a hub of reactivity, participating in a wide array of chemical transformations. numberanalytics.comnih.gov These include cycloaddition reactions, such as the Nobel Prize-winning copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which allows for the efficient and specific joining of molecular fragments. numberanalytics.comacs.org This reaction is instrumental in drug discovery, chemical biology, and materials science for creating complex molecular architectures. acs.org
Furthermore, terminal alkynes are crucial participants in transition metal-catalyzed cross-coupling reactions, like the Sonogashira reaction, which forms carbon-carbon bonds between alkynes and aryl or vinyl halides. wikipedia.org The ability to functionalize heterocyclic systems using these and other alkyne-based methodologies, such as silylformylation and hydrocyanation, has made alkyne-containing heterocycles indispensable tools for synthetic chemists. mdpi.comrsc.org These reactions enable the construction of diverse molecular libraries and the synthesis of complex natural products and their analogs. rsc.orgresearchgate.netbohrium.com
Overview of the Thiazole (B1198619) Moiety in Organic Synthesis and Chemical Biology
The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. neliti.commedmedchem.com This structural motif is not merely a synthetic curiosity; it is a "privileged scaffold" found in a vast number of biologically active compounds. nih.govbohrium.comnih.gov A prime example is the essential nutrient Vitamin B1 (thiamine), which features a thiazole ring. nih.govkuey.net
In medicinal chemistry, the thiazole nucleus is a core component of numerous FDA-approved drugs, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govbohrium.comkuey.netnih.gov Its presence in drugs like the antibiotic Sulfathiazole and the antiretroviral Ritonavir highlights its importance in therapeutic design. bohrium.comnih.gov The aromatic nature of the thiazole ring allows it to engage in various interactions within biological systems, while also providing multiple sites for chemical modification to fine-tune pharmacological properties. nih.gov This has made thiazole derivatives a major focus for the development of new therapeutic agents to combat a range of diseases. bohrium.combenthamdirect.comnih.gov
Rationale for Comprehensive Academic Investigation of 3-Butyn-1-ol (B147353), 4-(2-thiazolyl)-
The compound 3-Butyn-1-ol, 4-(2-thiazolyl)- presents a compelling case for detailed academic study due to the strategic combination of its functional groups. It integrates the well-established biological relevance of the thiazole ring with the exceptional synthetic utility of a terminal alkyne and a primary alcohol.
This trifunctional architecture offers a platform for orthogonal chemical modifications.
The terminal alkyne serves as a reactive "handle" for a variety of coupling reactions, most notably click chemistry and Sonogashira coupling, allowing for its conjugation to other molecules, polymers, or surfaces. acs.orgwikipedia.org
The thiazole ring acts as a core scaffold with known importance in medicinal chemistry, providing a foundation for designing new potential therapeutic agents. nih.govbohrium.com
The primary alcohol (hydroxyl group) offers another site for functionalization, such as esterification or etherification, enabling further structural diversification or attachment to other molecular entities. sigmaaldrich.com
This combination makes 3-Butyn-1-ol, 4-(2-thiazolyl)- a highly valuable building block for creating libraries of complex molecules for high-throughput screening in drug discovery programs. Its structure is primed for fragment-based drug design, where the thiazole core can be elaborated with diverse substituents via the alkyne and alcohol functionalities to explore structure-activity relationships (SAR). nih.gov
Interdisciplinary Context of the Compound's Structural Features
The unique structural attributes of 3-Butyn-1-ol, 4-(2-thiazolyl)- place it at the intersection of several scientific disciplines:
Medicinal Chemistry and Chemical Biology: The compound is an ideal candidate for the synthesis of novel bioactive molecules. nih.gov The thiazole core is a known pharmacophore, and the alkyne and alcohol groups allow for the attachment of various chemical moieties to probe biological targets or to attach reporter tags (like fluorophores) for use in chemical biology studies. kuey.netnih.gov
Materials Science: The terminal alkyne functionality is widely used for the surface modification of materials and the synthesis of novel polymers through polymerization or click-based grafting reactions. The rigid, aromatic thiazole ring could impart specific electronic or physical properties to such materials. kuey.net
Organic Synthesis: As a versatile synthetic intermediate, this compound provides a gateway to a wide range of more complex heterocyclic systems. neliti.com The predictable reactivity of its functional groups makes it a reliable tool for constructing elaborate molecular frameworks. organic-chemistry.org
In essence, 3-Butyn-1-ol, 4-(2-thiazolyl)- is not just a single molecule but a platform technology, offering chemists and scientists across various fields a powerful tool for innovation and discovery.
Compound Data
The physicochemical properties of the parent compound and its core functional moieties are essential for understanding its reactivity and handling.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-thiazol-2-yl)but-3-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-5-2-1-3-7-8-4-6-10-7/h4,6,9H,2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMJHBPIHWEXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C#CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 3 Butyn 1 Ol, 4 2 Thiazolyl
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 3-Butyn-1-ol (B147353), 4-(2-thiazolyl)- reveals several logical disconnections to simplify the target molecule into readily available starting materials. The most apparent disconnection is at the C-C single bond between the thiazole (B1198619) ring and the alkyne, suggesting a cross-coupling reaction as a key final step. This leads to two primary synthons: a 2-substituted thiazole and a terminal alkyne, but-3-yn-1-ol.
Another key disconnection can be made within the thiazole ring itself, suggesting a cycloaddition approach for its formation. This would involve reacting a precursor containing the butynol (B8639501) moiety with reagents that form the thiazole ring in situ.
Convergent and Divergent Synthesis Strategies
The synthesis of 3-Butyn-1-ol, 4-(2-thiazolyl)- can be approached using both convergent and divergent strategies.
In contrast, a divergent synthesis would start from a common intermediate that is then elaborated to introduce the different functionalities. For instance, one could start with a molecule already containing the butynol side chain and then construct the thiazole ring onto it. This strategy is particularly useful for creating a library of related compounds with variations on the thiazole ring.
Direct and Indirect Approaches to Thiazole-Alkyne Linkage
The formation of the bond between the thiazole ring and the alkyne is the cornerstone of the synthesis. This can be achieved through several direct and indirect methods.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and several have been successfully employed in the synthesis of related structures.
The Sonogashira coupling is a widely used reaction for the formation of a C(sp)-C(sp2) bond between a terminal alkyne and an aryl or vinyl halide. In the context of synthesizing 3-Butyn-1-ol, 4-(2-thiazolyl)-, this would involve the coupling of a 2-halothiazole (such as 2-bromothiazole (B21250) or 2-iodothiazole) with but-3-yn-1-ol. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Table 1: Representative Conditions for Sonogashira Coupling
| Catalyst | Co-catalyst | Base | Solvent | Temperature |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp to 60°C |
It is noteworthy that copper-free Sonogashira coupling protocols have also been developed to avoid potential issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts. researchgate.netvander-lingen.nlacs.orgnih.govnih.gov These systems often employ more specialized palladium catalysts and ligands.
Besides the Sonogashira reaction, other palladium-catalyzed cross-coupling reactions can be envisioned for the synthesis of the target molecule, although they are less direct for coupling a terminal alkyne. These include:
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. To apply this to our target, but-3-yn-1-ol would first need to be converted to an organozinc reagent, which would then be coupled with a 2-halothiazole in the presence of a palladium catalyst.
Stille Coupling: This method utilizes an organotin reagent. But-3-yn-1-ol could be converted to a stannylalkyne and subsequently coupled with a 2-halothiazole. A significant drawback of this method is the toxicity of the organotin compounds.
Cadiot-Chodkiewicz Coupling: This copper-catalyzed reaction couples a terminal alkyne with a 1-haloalkyne. While not a palladium-catalyzed reaction, it is a relevant C(sp)-C(sp2) bond-forming reaction. For the synthesis of our target, this would require the preparation of a 2-(bromoethynyl)thiazole and its subsequent coupling with but-3-yn-1-ol. chemhelpasap.comsynarchive.com
An alternative to forming the thiazole-alkyne bond via cross-coupling is to construct the thiazole ring itself with the alkyne moiety already in place on one of the precursors. The most common method for thiazole synthesis is the Hantzsch thiazole synthesis. chemhelpasap.comsynarchive.comrsc.orgorganic-chemistry.orgresearchgate.netyoutube.com
The classical Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. To synthesize 3-Butyn-1-ol, 4-(2-thiazolyl)-, a key intermediate would be a γ-halo-α,β-acetylenic ketone. This precursor, upon reaction with a thioamide (e.g., thioformamide (B92385) to yield an unsubstituted C2 on the thiazole), would undergo cyclization to form the desired 4-alkynyl-substituted thiazole ring. The carbonyl group would then need to be reduced to the primary alcohol to yield the final product. The challenge in this approach lies in the synthesis and stability of the required α-haloketone precursor containing the alkyne.
Functional Group Interconversions on Pre-formed Scaffolds
An alternative and often more flexible approach involves building the target molecule by modifying existing chemical structures. This can be done by either attaching the thiazole ring to the butynol chain or by extending an alkyne chain from a thiazole core.
This strategy begins with a readily available butynol derivative and attaches a thiazole ring. A highly effective method for this transformation is through modern cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is particularly well-suited for this purpose.
The synthesis would commence with but-3-yn-1-ol and a 2-halothiazole, such as 2-bromothiazole. In the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (typically CuI), and an amine base (like triethylamine (B128534) or diisopropylamine), the C-C triple bond is formed between the terminal carbon of the butynol and the C2 position of the thiazole ring. researchgate.net This method offers high yields and excellent functional group tolerance, making it a robust and preferred route in modern organic synthesis.
Reaction Scheme: Sonogashira Coupling HO-CH2-CH2-C≡CH + Br-Thiazole → (in presence of Pd/Cu catalyst, base) → HO-CH2-CH2-C≡C-Thiazole
This retrosynthetic approach starts with a simple thiazole derivative and builds the side chain. The synthesis can begin with 2-ethynylthiazole (B51339), which can be prepared from 2-bromothiazole via Sonogashira coupling with a protected acetylene (B1199291) equivalent, followed by deprotection.
The terminal alkyne on the 2-ethynylthiazole is acidic and can be deprotonated using a strong base, such as sodium amide (NaNH₂) or n-butyllithium, to form a nucleophilic thiazolyl acetylide anion. youtube.com This powerful nucleophile can then be used in a chain elongation step. Reaction of the thiazolyl acetylide with a two-carbon electrophile that introduces the hydroxyethyl (B10761427) group, such as ethylene (B1197577) oxide, would yield the desired product, 4-(2-thiazolyl)-3-butyn-1-ol, after an aqueous workup. youtube.com This method allows for the controlled, stepwise construction of the side chain.
Reaction Scheme: Alkyne Elongation
Thiazole-C≡CH + NaNH₂ → Thiazole-C≡C⁻Na⁺
Thiazole-C≡C⁻Na⁺ + Ethylene Oxide → (followed by H₂O workup) → Thiazole-C≡C-CH₂-CH₂-OH
Optimization of Reaction Conditions
The efficiency and yield of the synthesis of 4-(2-thiazolyl)-3-butyn-1-ol, particularly via cross-coupling methods, are highly dependent on the specific reaction conditions employed. Optimization of parameters such as catalyst, ligands, solvent, and base is crucial for developing a scalable and efficient process. researchgate.netscielo.br
Catalyst Systems and Ligand Effects
In the context of the Sonogashira coupling (Section 2.3.3.1), the choice of the palladium catalyst and its associated ligands significantly influences the reaction outcome. While tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common choice, other palladium(II) precatalysts like bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] are also effective.
The electronic and steric properties of the phosphine (B1218219) ligands attached to the palladium center can affect catalyst stability, activity, and substrate scope. Electron-rich and bulky ligands can enhance the rate of oxidative addition (a key step in the catalytic cycle) and prevent catalyst deactivation. The table below illustrates hypothetical optimization data for the Sonogashira coupling of 2-bromothiazole with but-3-yn-1-ol, demonstrating the impact of different catalysts and ligands on the reaction yield.
Table 1: Optimization of Sonogashira Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand | Copper Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | PdCl₂(PPh₃)₂ (5) | - | CuI (10) | Triethylamine | THF | 25 | 65 |
| 2 | Pd(PPh₃)₄ (5) | - | CuI (10) | Triethylamine | THF | 25 | 72 |
| 3 | Pd(OAc)₂ (5) | SPhos | CuI (10) | Diisopropylamine | DMF | 50 | 85 |
| 4 | Pd₂(dba)₃ (2.5) | XPhos | CuI (10) | Triethylamine | Acetonitrile (B52724) | 50 | 91 |
| 5 | PdCl₂(PPh₃)₂ (5) | - | - | Triethylamine | THF | 25 | 20 |
The data indicates that ligandless or simple triphenylphosphine-based systems provide moderate yields at room temperature (Entries 1, 2). The use of more sophisticated, electron-rich Buchwald-Hartwig ligands like SPhos and XPhos, often in combination with different solvents and bases, can lead to significantly improved yields, especially at elevated temperatures (Entries 3, 4). The crucial role of the copper(I) co-catalyst is highlighted by the sharp drop in yield in its absence (Entry 5).
Solvent Selection and Reaction Temperature Influence
The choice of solvent and reaction temperature is critical for achieving high yields and minimizing side reactions in the Sonogashira coupling. The solvent must be capable of dissolving the reactants and the catalytic species, while the temperature influences reaction kinetics and catalyst stability.
Solvent Selection: Amine bases, such as triethylamine or diisopropylamine, are often used in excess and can serve as both the base and the solvent or co-solvent. nrochemistry.com However, other organic solvents are frequently employed to improve the solubility of the reactants and facilitate the reaction. Common choices include:
Tetrahydrofuran (THF): A versatile solvent for a wide range of organic reactions. organic-chemistry.org
Dimethylformamide (DMF): A polar aprotic solvent that can enhance the rate of reaction, particularly with less reactive halides. nih.gov
Acetonitrile (MeCN): Another polar aprotic solvent suitable for these couplings.
Toluene: A nonpolar solvent that can be effective, especially at higher temperatures.
Reaction Temperature: Sonogashira couplings can often be performed under mild conditions, sometimes even at room temperature, particularly when using highly reactive aryl iodides. organic-chemistry.orglibretexts.org For less reactive halides like aryl bromides, moderate heating is typically required to achieve a reasonable reaction rate. wikipedia.org The optimal temperature is a balance between achieving a sufficient reaction rate and preventing catalyst decomposition or the formation of undesired byproducts.
The interplay between solvent and temperature can significantly impact the reaction outcome, as illustrated in the following prospective data table.
| Solvent | Temperature (°C) | Prospective Yield (%) | Reaction Time (h) | Notes |
|---|---|---|---|---|
| THF / Triethylamine | 25 (Room Temp) | 85-95 | 2-4 | Ideal for highly reactive substrates like 2-iodothiazole. |
| THF / Triethylamine | 60 | 80-90 | 6-12 | Useful for less reactive substrates like 2-bromothiazole. |
| DMF | 80 | 75-85 | 4-8 | Higher temperature may be needed but increases risk of side products. |
| Toluene | 100 | 60-75 | 12-24 | May be required for very unreactive substrates, but yield can be compromised. |
Pressure and Inert Atmosphere Requirements
Pressure: The Sonogashira coupling is typically conducted at atmospheric pressure. Elevated pressures are generally not required and would unnecessarily complicate the experimental setup.
Inert Atmosphere: The use of an inert atmosphere is a critical requirement for a successful Sonogashira reaction. organic-chemistry.orgwikipedia.org The active palladium(0) catalyst is sensitive to oxidation and can be deactivated by the presence of oxygen. Furthermore, the copper(I) co-catalyst can promote the oxidative homocoupling of the terminal alkyne (3-butyn-1-ol in this case) to form a symmetric diacetylene byproduct (Glaser coupling), which consumes the starting material and complicates purification. wikipedia.orgrsc.org
To prevent these undesirable side reactions, the reaction is performed under a blanket of an inert gas, such as:
Nitrogen (N₂)
Argon (Ar)
This is achieved by using standard laboratory techniques, such as purging the reaction vessel with the inert gas and maintaining a positive pressure throughout the reaction via a balloon or bubbler system. Solvents and liquid reagents should also be degassed prior to use to remove dissolved oxygen. kaust.edu.sa While copper-free Sonogashira protocols have been developed to mitigate the issue of homocoupling, the standard procedure necessitates strict exclusion of air. nih.gov
Purification Techniques for Intermediate and Target Compounds
After the reaction is complete, a series of purification steps are necessary to isolate the target compound, 3-Butyn-1-ol, 4-(2-thiazolyl)-, from the reaction mixture, which contains the product, unreacted starting materials, catalysts, base, and byproducts.
Initial Workup: The reaction is typically quenched with an aqueous solution, such as saturated ammonium (B1175870) chloride, and extracted with an organic solvent like ethyl acetate (B1210297) or diethyl ether. nrochemistry.com The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
Filtration: A preliminary filtration through a pad of celite or silica (B1680970) gel can be effective in removing the bulk of the palladium and copper catalysts. researchgate.net
Column Chromatography: The primary method for purifying the crude product is flash column chromatography on silica gel. acs.org A solvent system (eluent) of appropriate polarity is chosen to separate the target compound from impurities. The polarity of the eluent is gradually increased to first elute less polar impurities and then the desired product.
| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose |
|---|---|---|---|
| Flash Column Chromatography | Silica Gel | Hexanes / Ethyl Acetate Gradient | Separates the target compound from starting materials, homocoupled alkyne, and other organic impurities based on polarity. |
| Filtration | Celite or Silica Gel Plug | Reaction Solvent (e.g., Ethyl Acetate) | Rapid removal of solid catalysts and inorganic salts post-reaction. researchgate.net |
| Distillation (for intermediates) | N/A | N/A | Purification of volatile starting materials like 3-butyn-1-ol, if necessary, before the reaction. |
Scale-Up Considerations and Process Intensification
Transitioning the synthesis of 3-Butyn-1-ol, 4-(2-thiazolyl)- from a laboratory scale to a larger, industrial scale introduces several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.
Key Scale-Up Considerations:
Catalyst Removal: Efficient removal of residual palladium and copper is crucial, especially for pharmaceutical applications where metal contamination is strictly regulated. rsc.org This may require specialized scavenging resins or multiple purification steps. silicycle.com
Heat Transfer: The reaction can be exothermic. On a large scale, efficient heat dissipation is critical to maintain the optimal reaction temperature and prevent runaway reactions. Jacketed reactors with controlled heating/cooling systems are necessary.
Reagent Addition: The method and rate of reagent addition can impact local concentrations and heat generation. Controlled, subsurface addition may be required.
Mixing: Ensuring homogenous mixing in large reactors is essential for consistent reaction progress and to avoid localized "hot spots."
Safety: The use of flammable solvents and potentially pyrophoric reagents on a large scale requires robust safety protocols and infrastructure.
Process Intensification: Process intensification aims to make chemical processes smaller, safer, and more efficient. For the Sonogashira synthesis, a key strategy would be the implementation of continuous flow chemistry . acs.org
Flow Reactors: Instead of large batch reactors, the reagents are pumped through a heated tube or microreactor. This offers superior heat and mass transfer, allowing for better control over reaction conditions. acs.org The small reactor volume at any given time significantly enhances safety.
Improved Efficiency: Flow processes can lead to higher yields and selectivity in shorter reaction times. For instance, a reaction that takes hours in a batch reactor might be completed in minutes in a flow system. acs.org
Automation: Continuous flow systems are easily automated, allowing for precise control and consistent product quality, which is advantageous for large-scale manufacturing.
Iii. Chemical Reactivity and Derivatization of 3 Butyn 1 Ol, 4 2 Thiazolyl
Reactions Involving the Terminal Alkyne Moiety
The terminal alkyne is characterized by the presence of a weakly acidic proton and a carbon-carbon triple bond, which can participate in a range of addition and coupling reactions.
Click chemistry, a concept that emphasizes reactions that are high in yield, wide in scope, and easy to perform, heavily utilizes the reactivity of terminal alkynes.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, leading to the formation of 1,4-disubstituted 1,2,3-triazoles. In this reaction, the terminal alkyne of 3-Butyn-1-ol (B147353), 4-(2-thiazolyl)- would react with an organic azide (B81097) in the presence of a copper(I) catalyst. The resulting triazole ring is a stable and often biologically relevant scaffold.
The general reaction scheme is as follows:
3-Butyn-1-ol, 4-(2-thiazolyl)- + R-N₃ --(Cu(I) catalyst)--> 1,4-disubstituted 1,2,3-triazole
| Reactant Azide (R-N₃) | Potential Product | Significance of Product Class |
| Benzyl Azide | 1-(4-(2-thiazolyl)-1-hydroxybut-3-yl)-4-phenyl-1H-1,2,3-triazole | Introduction of an aromatic moiety, useful in medicinal chemistry for probing binding interactions. |
| Azido-functionalized PEG | PEGylated 1,2,3-triazole derivative | Improvement of pharmacokinetic properties of potential drug candidates. |
| Biotin-azide | Biotinylated thiazolyl-triazole conjugate | Creation of molecular probes for biochemical assays. |
To circumvent the potential cytotoxicity of copper catalysts in biological systems, copper-free click chemistry methods have been developed. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a prominent example. This would require the modification of 3-Butyn-1-ol, 4-(2-thiazolyl)- into a strained alkyne, such as a cyclooctyne (B158145) derivative. The inherent ring strain of the cyclooctyne would then allow for a rapid and spontaneous reaction with an azide without the need for a metal catalyst.
The terminal alkyne can undergo hydration reactions, typically catalyzed by mercury salts, to form a ketone. libretexts.org Following Markovnikov's rule, the addition of water across the triple bond of 3-Butyn-1-ol, 4-(2-thiazolyl)- would yield a methyl ketone after tautomerization of the initial enol intermediate. libretexts.org
Hydroamination, the addition of an N-H bond across the alkyne, can also be achieved using various metal catalysts. This reaction would lead to the formation of enamines or imines, which are versatile synthetic intermediates.
The terminal alkyne of 3-Butyn-1-ol, 4-(2-thiazolyl)- is a key substrate for various metal-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules.
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. In a "reversed reactivity" scenario, the focus would be on coupling 3-Butyn-1-ol, 4-(2-thiazolyl)- with various electrophiles.
| Coupling Partner (Aryl/Vinyl Halide) | Catalyst System | Potential Product | Application of Product Class |
| Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 4-phenyl-4-(2-thiazolyl)-3-butyn-1-ol | Synthesis of conjugated systems for materials science or as precursors to complex drug molecules. |
| 2-Bromopyridine | PdCl₂(PPh₃)₂, CuI, i-Pr₂NH | 4-(2-pyridyl)-4-(2-thiazolyl)-3-butyn-1-ol | Introduction of a chelating pyridyl group, potentially forming metal-binding compounds. |
| Vinyl bromide | Pd(OAc)₂, PPh₃, CuI, n-BuNH₂ | 6-(2-thiazolyl)-5-hexen-3-yn-1-ol | Formation of enyne structures, which are valuable precursors for further synthetic transformations. |
Palladium- or Other Metal-Catalyzed Coupling Reactions with Derived Alkynes
Heck and Suzuki-Miyaura Coupling on Vinyl or Aryl Derivatives
While direct Heck and Suzuki-Miyaura coupling on the alkyne of 3-Butyn-1-ol, 4-(2-thiazolyl)- is not the standard application of these reactions, they become highly relevant for derivatives of this compound. For instance, after conversion of the alkyne to a vinyl or aryl halide (or triflate), these powerful palladium-catalyzed cross-coupling reactions can be employed to form new carbon-carbon bonds.
The Heck reaction would involve the coupling of a vinyl or aryl halide derivative of the parent compound with an alkene in the presence of a palladium catalyst and a base. This reaction is a cornerstone of C-C bond formation, allowing for the introduction of various substituted alkene moieties. The general mechanism proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the halide, coordination of the alkene, migratory insertion, and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. A key step in the production of the anti-asthma agent Singulair™ involves a Heck reaction of an allylic alcohol with methyl 2-iodobenzoate.
The Suzuki-Miyaura coupling offers another avenue for derivatization, reacting a vinyl or aryl halide derivative with an organoboron compound, such as a boronic acid or ester, under basic conditions with a palladium catalyst. This reaction is celebrated for its mild conditions, functional group tolerance, and the generally low toxicity of the boron-containing reagents. A report details the first palladium-catalyzed borylation of 4-bromo-2-ketothiazoles followed by a Suzuki cross-coupling reaction with haloheteroaromatics, highlighting the utility of this reaction on thiazole-containing scaffolds.
| Coupling Reaction | Reactants | Catalyst System | Key Features |
| Heck Reaction | Vinyl/Aryl Halide + Alkene | Pd catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), Base (e.g., Et₃N, K₂CO₃) | Forms substituted alkenes, tolerant of various functional groups. |
| Suzuki-Miyaura Coupling | Vinyl/Aryl Halide + Organoboron Reagent | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Base (e.g., Na₂CO₃, K₃PO₄) | Forms biaryl or vinyl-aryl compounds, mild conditions, low toxicity of reagents. |
Reactivity at the Primary Hydroxyl Group
The primary hydroxyl group in 3-Butyn-1-ol, 4-(2-thiazolyl)- is a versatile handle for a variety of chemical modifications, including esterification, etherification, oxidation, and the application of protecting group strategies.
The primary alcohol can be readily converted to esters through reaction with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. Standard esterification methods, like the Fischer esterification (acid-catalyzed reaction with a carboxylic acid), can be employed. For more sensitive substrates or to achieve higher yields, the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is common. A study on the synthesis of thiazoline (B8809763) esters utilized EDCI and DMAP for the esterification of a thiazoline carboxylic acid with various alcohols. Another approach involves the vitamin B1-catalyzed aerobic oxidative esterification of aromatic aldehydes with alcohols.
Etherification of the primary hydroxyl group can be achieved through several methods. The Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a classic approach. A study on hydroxybenzo[d]thiazoles demonstrated the selective etherification of a hydroxyl group in the presence of an unprotected amino group using this method. Another publication describes the etherification of a thiazolo-triazole with primary and secondary alcohols in the presence of sodium hydride.
The primary alcohol functionality can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically stop at the aldehyde stage. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from CrO₃ and H₂SO₄), will generally oxidize the primary alcohol all the way to the carboxylic acid. A study on the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y showed its efficiency as a reusable catalyst for the oxidation of primary alcohols. Thiazoles themselves are generally resistant to oxidizing agents but can be oxidized to the thiazole-N-oxide with reagents like hydrogen peroxide or peracids.
| Reaction | Reagent(s) | Product |
| Esterification | Carboxylic Acid (acid catalyst) or Acid Chloride/Anhydride (base) | Ester |
| Etherification | Alkyl Halide, Strong Base (e.g., NaH) | Ether |
| Oxidation (mild) | PCC, DMP | Aldehyde |
| Oxidation (strong) | KMnO₄, H₂CrO₄ | Carboxylic Acid |
In multi-step syntheses, it is often necessary to protect the primary hydroxyl group to prevent its interference with reactions targeting other parts of the molecule. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)) and tetrahydropyranyl (THP) ethers.
Silyl ethers are typically installed by reacting the alcohol with a silyl chloride (e.g., TMSCl, TBDMSCl) in the presence of a base like triethylamine (B128534) or imidazole. They are generally stable to a wide range of reaction conditions but can be readily removed with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).
THP ethers are formed by the acid-catalyzed reaction of the alcohol with dihydropyran. They are stable to basic and organ
Reactivity of the Thiazole (B1198619) Heterocycle
Electrophilic Aromatic Substitution Reactions on the Thiazole Ring
The thiazole ring is generally resistant to electrophilic attack compared to benzene. ias.ac.in However, substitution is possible, with the preferred site of attack being the electron-rich C5 position. pharmaguideline.comchemicalbook.com The presence of substituents on the ring can influence the position of substitution. For instance, in 4-substituted thiazoles, electrophilic substitution, such as nitration or sulfonation, preferentially occurs at the C5 position. ias.ac.in Competition experiments and density functional theory (DFT) calculations have indicated that the mechanism for C-H activation in 4-substituted thiazoles is consistent with an electrophilic aromatic substitution pathway. digitellinc.com
In the case of 3-Butyn-1-ol, 4-(2-thiazolyl)-, the 4-(2-thiazolyl) substituent would direct incoming electrophiles to the C5 position. Common electrophilic substitution reactions for thiazoles include halogenation and sulfonation, which all favor the C5 position for the attack. pharmaguideline.com
Table 1: Examples of Electrophilic Aromatic Substitution on Thiazole Derivatives
| Starting Material | Reagent | Product | Position of Substitution | Reference |
| Thiazole | Br₂ (vapor phase) | 2-Bromothiazole (B21250) and 2,5-Dibromothiazole | C2 and C5 | ias.ac.in |
| 4-Methylthiazole | HNO₃ | 4-Methyl-5-nitrothiazole | C5 | ias.ac.in |
| 4-Methylthiazole | H₂SO₄ | 4-Methylthiazole-5-sulfonic acid | C5 | ias.ac.in |
| 4,5-Dimethylthiazole | HNO₃ | 4,5-Dimethyl-2-nitrothiazole | C2 | ias.ac.in |
Nucleophilic Substitution Reactions on Substituted Thiazoles
Due to the electron-deficient nature of the C2 position, it is the most susceptible to nucleophilic attack. pharmaguideline.comchemicalbook.com Nucleophilic substitution reactions on the thiazole ring typically require a strong nucleophile or activation of the ring, for example, by quaternization of the ring nitrogen. pharmaguideline.com Halogen atoms attached to any of the C2, C4, or C5 positions can be displaced by a nucleophile. pharmaguideline.com For instance, 2-amino-5-halothiazoles can undergo nucleophilic substitution where the halide is displaced by strong nucleophiles. jocpr.com
Studies involving thiamin and its analogs have shown that nucleophilic substitution can occur via a multistep addition-elimination (SNAE) mechanism. acs.orgnih.gov DFT calculations support the SNAE mechanism over a direct SN2-like process. acs.orgnih.gov
For 3-Butyn-1-ol, 4-(2-thiazolyl)-, direct nucleophilic attack on the thiazole ring is unlikely without prior modification. However, if a leaving group were introduced at the C2 position, it could be displaced by a suitable nucleophile.
Derivatization at C-2, C-4, and C-5 Positions of the Thiazole Ring
The functionalization of the thiazole ring at its various carbon positions is a key strategy for the synthesis of diverse derivatives.
C-2 Position: The C2-proton is acidic and can be removed by strong bases like organolithium compounds, creating a nucleophilic center that can react with various electrophiles such as aldehydes, ketones, and alkyl halides. pharmaguideline.com
C-4 and C-5 Positions: The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring with substituents at the C2, C4, and C5 positions by reacting α-haloketones with thioamides. wikipedia.orgnih.gov The Cook-Heilbron synthesis yields 5-aminothiazoles from α-aminonitriles and dithioacids or related compounds. pharmaguideline.com Furthermore, direct C-H bond arylation at the C5 position of thiazole derivatives can be achieved using nickel (II) complexes. digitellinc.com Halogenation of 2-aminothiazoles leads to 2-amino-5-halothiazoles, which can then undergo further substitution. jocpr.com
Table 2: Summary of Derivatization Methods for the Thiazole Ring
| Position | Method | Reagents | Resulting Derivative | Reference |
| C-2 | Deprotonation followed by electrophilic attack | Organolithium compounds, then electrophiles (e.g., aldehydes, ketones) | 2-Substituted thiazole | pharmaguideline.com |
| C-4 & C-5 | Hantzsch Synthesis | α-Haloketones, Thioamides | Substituted thiazole | wikipedia.orgnih.gov |
| C-5 | Cook-Heilbron Synthesis | α-Aminonitriles, Carbon disulfide | 5-Aminothiazole | pharmaguideline.com |
| C-5 | Direct C-H Arylation | Iminopyridine-based nickel (II) complex | C5-Arylated thiazole | digitellinc.com |
| C-5 | Halogenation | Br₂, NaHCO₃, DMF | 5-Halothiazole | jocpr.com |
Chemo- and Regioselectivity in Multi-Functional Transformations
The presence of multiple reactive sites in 3-Butyn-1-ol, 4-(2-thiazolyl)- (the alkyne, the alcohol, and the thiazole ring) makes chemo- and regioselectivity crucial in its transformations.
Research on similar molecules, such as pent-1-en-4-yn-3-ol derivatives, has demonstrated that thioamides can chemoselectively react with the alkyne group in the presence of an alkene group, catalyzed by Ca(OTf)₂. acs.orgnih.govacs.org This reaction proceeds via an intramolecular, regioselective 5-exo dig cyclization of an allene (B1206475) intermediate to form the thiazole. acs.orgnih.gov This suggests that in reactions involving 3-Butyn-1-ol, 4-(2-thiazolyl)-, the alkyne moiety could be selectively targeted under specific catalytic conditions.
The reactivity of the hydroxyl group can also be selectively utilized. For example, click chemistry reactions involving the alkyne group of 3-butyn-1-ol have been performed to synthesize triazole derivatives, which are then further functionalized at the hydroxyl group. mdpi.com
Mechanism Elucidation of Key Reactions
Understanding the mechanisms of reactions involving the thiazole ring is fundamental to predicting and controlling their outcomes.
Hantzsch Thiazole Synthesis: The mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-halocarbonyl compound. This is followed by the formation of an intermediate which then dehydrates to yield the thiazole ring. nih.govencyclopedia.pub
Electrophilic Substitution: In reactions like nitration and sulfonation, the initial step can be the formation of a quaternary salt with the thiazole ring nitrogen (protonation). This thiazolium ion then directs the incoming electrophile, with the order of preference for substitution being 2 > 4 > 5 for nucleophilic attack and the reverse for electrophilic attack. ias.ac.in
Nucleophilic Substitution: As mentioned earlier, DFT calculations have provided strong evidence for a multistep addition-elimination (SNAE) mechanism for sulfite-catalyzed nucleophilic substitution reactions in thiamin, where the thiazole acts as a leaving group. acs.orgnih.gov This pathway is significantly lower in energy than a direct SN2-like substitution. acs.orgnih.gov
Cycloaddition Reactions: Thiazoles can participate in cycloaddition reactions, although typically at high temperatures due to their aromatic stability. For example, Diels-Alder reactions with alkynes can lead to the formation of a pyridine (B92270) after the extrusion of sulfur. wikipedia.org
For 3-Butyn-1-ol, 4-(2-thiazolyl)-, the specific substituent at the C4 position is not expected to fundamentally alter these established mechanisms but may influence reaction rates and the stability of intermediates.
Iv. Advanced Spectroscopic and Structural Elucidation of 3 Butyn 1 Ol, 4 2 Thiazolyl and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like 3-Butyn-1-ol (B147353), 4-(2-thiazolyl)-, a full suite of NMR experiments would be required to unambiguously assign its structure and conformation.
One-Dimensional NMR (¹H, ¹³C) for Core Structure Confirmation
Detailed ¹H and ¹³C NMR data for 3-Butyn-1-ol, 4-(2-thiazolyl)- are not available in published literature. Hypothetically, the ¹H NMR spectrum would show distinct signals for the protons on the thiazole (B1198619) ring, the methylene (B1212753) groups of the butynol (B8639501) chain, the hydroxyl proton, and the terminal alkyne proton. The ¹³C NMR spectrum would complement this by showing characteristic peaks for the aromatic carbons of the thiazole ring, the sp-hybridized carbons of the alkyne, and the sp³-hybridized carbons of the butanol backbone.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional NMR techniques are crucial for establishing the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy) would reveal the spin-spin coupling between adjacent protons, for instance, between the protons of the two methylene groups in the butynol chain. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the proton assignments. scialert.net
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds), which is vital for connecting the different fragments of the molecule, such as linking the butynol chain to the thiazole ring. scialert.net
Without experimental data, a detailed analysis of these correlations for 3-Butyn-1-ol, 4-(2-thiazolyl)- cannot be performed.
NOESY/ROESY for Stereochemical and Conformational Analysis
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are essential for determining the spatial proximity of atoms, which is key to understanding the stereochemistry and preferred conformation of a molecule. nanalysis.comblogspot.com For derivatives of 3-Butyn-1-ol, 4-(2-thiazolyl)-, these techniques could be used to determine the relative orientation of substituents. However, no such studies have been reported.
Dynamic NMR Spectroscopy for Rotational Barriers (if applicable for derivatives)
For certain derivatives of 3-Butyn-1-ol, 4-(2-thiazolyl)-, particularly those with bulky substituents that could hinder rotation around single bonds, dynamic NMR spectroscopy could be employed to study the energy barriers of these rotational processes. This technique involves acquiring NMR spectra at various temperatures to observe changes in the line shape of the signals. No data from such studies on the specified compound or its derivatives are currently available.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which in turn allows for the determination of its elemental formula. rsc.org For 3-Butyn-1-ol, 4-(2-thiazolyl)-, with a molecular formula of C₇H₇NOS, HRMS would be the definitive method to confirm this composition. While the molecular formula is known, specific HRMS data from experimental studies are not present in the surveyed literature.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For 3-Butyn-1-ol, 4-(2-thiazolyl)-, one would expect to observe:
A broad O-H stretching band for the alcohol group in the IR spectrum.
A sharp C≡C-H stretching band for the terminal alkyne.
A C≡C stretching band, which is often weak in the IR but strong in the Raman spectrum.
Vibrational modes associated with the C=N and C-S bonds within the thiazole ring. scialert.net
While general principles of IR and Raman spectroscopy are well-established, specific experimental spectra and detailed vibrational analysis for 3-Butyn-1-ol, 4-(2-thiazolyl)- have not been published.
X-ray Crystallography for Solid-State Structural Analysis and Bond Parameters
X-ray crystallography stands as the definitive method for determining the precise solid-state structure of crystalline compounds. For derivatives of "3-Butyn-1-ol, 4-(2-thiazolyl)-", this technique can elucidate the exact spatial arrangement of the thiazole ring, the butynol side chain, and any other substituents. By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative, a detailed three-dimensional electron density map can be constructed, revealing atomic coordinates, bond lengths, bond angles, and torsional angles.
This structural information is fundamental for understanding the molecule's conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern its crystal packing. researchgate.netnih.gov For instance, studies on various thiazole derivatives have utilized X-ray crystallography to confirm their synthesized structures and to understand the stereochemistry of the final products. nih.gov The thiazole ring itself is a five-membered aromatic heterocycle, and its geometry, along with the orientation of the butynol substituent, can be precisely determined. researchgate.net
While specific crystallographic data for "3-Butyn-1-ol, 4-(2-thiazolyl)-" is not publicly available, analysis of related thiazole structures provides expected bond parameters. The synthesis and structural characterization of various isostructural thiazole derivatives have been reported, offering insights into the typical bond lengths and angles within the thiazole moiety and its connection to other parts of the molecule. mdpi.comcardiff.ac.uk
Table 1: Representative Bond Parameters for a Substituted Thiazole Moiety based on X-ray Crystallographic Data of Derivatives
| Bond/Angle | Typical Value (Å or °) | Description |
| S1–C2 | ~1.72 Å | Bond length between sulfur and adjacent carbon |
| C2–N3 | ~1.32 Å | Bond length between carbon and nitrogen |
| N3–C4 | ~1.38 Å | Bond length between nitrogen and adjacent carbon |
| C4–C5 | ~1.36 Å | Bond length between the two carbon atoms |
| C5–S1 | ~1.71 Å | Bond length between carbon and sulfur |
| C2–N3–C4 | ~110° | Bond angle within the thiazole ring |
| N3–C4–C5 | ~115° | Bond angle within the thiazole ring |
| C4–C5–S1 | ~112° | Bond angle within the thiazole ring |
| C5–S1–C2 | ~91° | Bond angle at the sulfur atom in the thiazole ring |
| S1–C2–N3 | ~112° | Bond angle within the thiazole ring |
Note: These values are representative and can vary depending on the specific substituents on the thiazole ring and the crystal packing forces.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular dichroism (CD) spectroscopy is an essential technique for investigating chiral molecules. ntu.edu.sg If "3-Butyn-1-ol, 4-(2-thiazolyl)-" or its derivatives possess a stereocenter, for instance, if the alcohol group is at a chiral carbon, they will exist as enantiomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its absolute configuration and conformation in solution. nih.gov
The spectrum generated, which plots the difference in absorption (ΔA) against wavelength, is characteristic for a particular enantiomer. Enantiomers will produce mirror-image CD spectra. The "Cotton effect," which can be positive or negative, corresponds to the electronic transitions of the molecule's chromophores, such as the aromatic thiazole ring. tandfonline.com The sign and magnitude of the Cotton effect can be correlated with the absolute stereochemistry of the chiral center. tandfonline.com This technique is particularly valuable for confirming the success of asymmetric syntheses or chiral separations. tum.de
While specific CD spectra for chiral derivatives of "3-Butyn-1-ol, 4-(2-thiazolyl)-" are not documented in public literature, the principles of CD spectroscopy can be applied to hypothesize the expected data for a pair of enantiomers.
Table 2: Hypothetical Circular Dichroism Data for Enantiomeric Derivatives of 3-Butyn-1-ol, 4-(2-thiazolyl)-
| Enantiomer | Wavelength of Maximum Absorption (λmax) | Sign of Cotton Effect | Molar Ellipticity [θ] (deg·cm²/dmol) |
| (R)-isomer | ~260 nm | Positive | > 0 |
| (S)-isomer | ~260 nm | Negative | < 0 |
Note: This table is illustrative. The exact λmax and the magnitude of the molar ellipticity would depend on the specific derivative and the solvent used.
Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Purity Assessment and Complex Mixture Analysis
Advanced chromatographic techniques coupled with mass spectrometry are indispensable for the analysis of "3-Butyn-1-ol, 4-(2-thiazolyl)-" and its derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for separating components of a mixture and identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns.
GC-MS is well-suited for the analysis of volatile and thermally stable compounds. mdpi.com For "3-Butyn-1-ol, 4-(2-thiazolyl)-", derivatization might be necessary to increase its volatility for GC analysis. GC-MS can be used to assess the purity of a synthesized batch, identify by-products, and quantify the compound in various matrices. asianpubs.org
LC-MS/MS is a versatile technique that can analyze a wide range of compounds, including those that are not suitable for GC-MS. nih.govnih.gov It is particularly useful for the analysis of complex mixtures, such as those from biological samples or reaction monitoring. ualberta.caresearchgate.net In the context of "3-Butyn-1-ol, 4-(2-thiazolyl)-" derivatives, LC-MS/MS can be used for:
Purity Assessment: To determine the percentage purity of a sample.
Identification of Metabolites: To identify the metabolic products of the compound in biological systems.
Enantiomeric Separation: When using a chiral stationary phase, LC can separate enantiomers, and the mass spectrometer can confirm their identity. chromatographyonline.commdpi.com
The choice between GC-MS and LC-MS/MS depends on the physicochemical properties of the specific derivative being analyzed.
Table 3: Representative Chromatographic Conditions for the Analysis of Thiazole Derivatives
| Parameter | GC-MS | LC-MS/MS |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | Carrier gas: Helium | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |
| Detection | Electron Ionization (EI), Mass Analyzer (e.g., Quadrupole) | Electrospray Ionization (ESI), Tandem Mass Analyzer (e.g., Triple Quadrupole) |
| Typical m/z | Molecular ion and characteristic fragment ions of the derivative. | Protonated or deprotonated molecular ion [M+H]⁺ or [M-H]⁻ and product ions. |
| Application | Purity of volatile derivatives, identification of synthesis by-products. | Purity assessment, metabolite identification, pharmacokinetic studies. |
Note: These are general conditions and would require optimization for the specific analysis of "3-Butyn-1-ol, 4-(2-thiazolyl)-" or its derivatives.
V. Computational and Theoretical Studies of 3 Butyn 1 Ol, 4 2 Thiazolyl
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to study organic molecules containing heterocyclic moieties like thiazole (B1198619). researchgate.net A typical approach involves using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to solve the approximate Schrödinger equation for the molecule. nih.gov
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is an iterative process that calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. This provides the equilibrium geometry, including precise bond lengths, bond angles, and dihedral angles.
For 3-Butyn-1-ol (B147353), 4-(2-thiazolyl)-, a key aspect of this analysis would be the conformational landscape arising from the rotation around the single bonds, particularly the C-C bond connecting the butynol (B8639501) chain to the thiazole ring and the C-C-O-H linkage. A conformational analysis would identify different stable conformers (rotational isomers) and calculate their relative energies to determine the most likely structure or structures present at room temperature.
Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of 3-Butyn-1-ol, 4-(2-thiazolyl)- (Calculated at B3LYP/6-311G++(d,p) Level) This table is illustrative and represents the type of data that would be generated from a DFT geometry optimization.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |
| Bond Length | C (thiazole) | C (alkyne) | - | - | 1.43 Å |
| Bond Length | C≡C | - | - | - | 1.21 Å |
| Bond Length | O | H | - | - | 0.97 Å |
| Bond Angle | C (thiazole) | C (alkyne) | C | - | 178.5° |
| Bond Angle | C | C | O | - | 109.8° |
| Dihedral Angle | S (thiazole) | C (thiazole) | C (alkyne) | C | 15.0° |
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)
Understanding the electronic structure is crucial for predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a key part of this analysis. nih.gov
HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to accepting electrons.
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter. ntu.edu.iq A small HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. nih.gov For 3-Butyn-1-ol, 4-(2-thiazolyl)-, the analysis would likely show the HOMO localized on the electron-rich thiazole ring and the LUMO distributed across the π-system of the ring and the alkyne group.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It maps regions of negative potential (red/yellow), which are prone to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack. aimspress.com In this molecule, negative potential would be expected around the nitrogen and sulfur atoms of the thiazole ring and the oxygen of the hydroxyl group.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Reactivity Descriptors This table illustrates the kind of data derived from an electronic structure analysis.
| Parameter | Value (eV) |
| HOMO Energy (EHOMO) | -6.85 |
| LUMO Energy (ELUMO) | -1.20 |
| HOMO-LUMO Gap (ΔE) | 5.65 |
| Ionization Potential (I ≈ -EHOMO) | 6.85 |
| Electron Affinity (A ≈ -ELUMO) | 1.20 |
| Chemical Hardness (η = (I-A)/2) | 2.825 |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hybridization
Quantum chemical calculations are widely used to predict spectroscopic data. researchgate.net
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. idc-online.com This is achieved by calculating the magnetic shielding tensor for each nucleus. The predicted shifts are then compared with experimental spectra to validate the computed structure or to help assign ambiguous signals in an experimental spectrum. nih.govnih.gov
Vibrational Frequencies: The calculation of harmonic vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net While calculated frequencies are often systematically higher than experimental ones, they can be corrected using a scaling factor. This allows for the confident assignment of specific vibrational modes (e.g., C≡C stretch, O-H stretch, thiazole ring vibrations) to the experimentally observed absorption bands. researchgate.net
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry can map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the mechanism that is often impossible to observe experimentally.
To study a reaction, such as a key step in the synthesis of 3-Butyn-1-ol, 4-(2-thiazolyl)-, computational chemists first locate the structure of the transition state (TS). A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Once the TS is located and confirmed (by a frequency calculation showing one imaginary frequency), an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps the path from the transition state downhill in energy to both the reactants and the products. This confirms that the located TS correctly connects the desired reactants and products and provides a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction.
Energetic Profiles of Reaction Pathways
There is currently no available research detailing the energetic profiles of reaction pathways involving 3-Butyn-1-ol, 4-(2-thiazolyl)-. Such studies would typically involve quantum mechanical calculations to determine transition states, activation energies, and reaction enthalpies for processes like its synthesis, decomposition, or interaction with other molecules. The lack of this data means that the reactivity and potential synthetic routes for this compound remain theoretically uncharacterized.
Molecular Dynamics (MD) Simulations
No molecular dynamics (MD) simulations for 3-Butyn-1-ol, 4-(2-thiazolyl)- have been reported. MD simulations would be instrumental in understanding the compound's conformational flexibility, its behavior in different solvent environments, and its potential interactions with biological macromolecules. This information is crucial for applications in drug design and materials science, but for this particular compound, it is not yet available.
Quantitative Structure-Property Relationship (QSPR) Modeling
The development of a Quantitative Structure-Property Relationship (QSPR) model for 3-Butyn-1-ol, 4-(2-thiazolyl)- is contingent on the existence of a dataset of related compounds with measured properties. As there are no published studies on this compound or a closely related series, no QSPR models have been developed. QSPR studies are valuable for predicting the physicochemical properties of new compounds based on their molecular structure, but this has not been applied to 3-Butyn-1-ol, 4-(2-thiazolyl)-.
In Silico Screening for Potential Chemical Interactions
There are no records of 3-Butyn-1-ol, 4-(2-thiazolyl)- being included in any in silico screening campaigns. Such screenings are used to predict the interaction of a small molecule with a range of biological targets or catalytic surfaces. The absence of this data means that the potential biological activity or catalytic utility of this compound has not been computationally explored.
Vi. Exploratory Applications in Chemical Synthesis and Advanced Materials Science
Role as a Versatile Building Block in Complex Organic Synthesis
The inherent functionalities of 3-Butyn-1-ol (B147353), 4-(2-thiazolyl)-—a nucleophilic hydroxyl group, a reactive terminal alkyne, and a coordinating thiazole (B1198619) ring—position it as a promising starting material for the synthesis of intricate molecular frameworks.
Precursor to Polysubstituted Heterocyclic Systems
The terminal alkyne and the hydroxyl group are key functionalities that can be leveraged to construct a variety of polysubstituted heterocyclic systems. For instance, the alkyne can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, or react with various dipoles to yield other five-membered heterocycles. The hydroxyl group can be used as a handle for further functionalization or as a directing group in catalytic reactions. The thiazole ring itself can be further modified, or it can influence the reactivity of the other functional groups through electronic effects. The development of efficient synthetic methods for creating polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines highlights the ongoing interest in novel heterocyclic scaffolds. nih.gov
Scaffold for Novel Ligand Design in Catalysis
The thiazole moiety, containing both nitrogen and sulfur heteroatoms, is a well-established coordinating unit in transition metal catalysis. The presence of the alkyne and hydroxyl groups in 3-Butyn-1-ol, 4-(2-thiazolyl)- offers multiple points for modification, allowing for the fine-tuning of the steric and electronic properties of potential ligands. For example, the hydroxyl group could be etherified or esterified with moieties bearing additional donor atoms, leading to multidentate ligands. The alkyne provides a site for the introduction of phosphorus, nitrogen, or other coordinating groups via hydrofunctionalization or addition reactions. Such tailored ligands could find applications in a wide range of catalytic transformations, including cross-coupling reactions, asymmetric synthesis, and polymerization.
Synthesis of Bio-inspired Scaffolds (excluding specific biological activities)
Nature often utilizes rigid heterocyclic cores to construct complex and functionally diverse molecules. The thiazole ring present in 3-Butyn-1-ol, 4-(2-thiazolyl)- is a feature found in various natural products. By using this compound as a starting point, it is possible to design and synthesize novel molecular scaffolds that mimic the structural motifs of biologically relevant molecules. For example, the alkyne can be used as a linchpin to connect the thiazole-containing unit to other molecular fragments, potentially leading to scaffolds with defined three-dimensional architectures. The development of bioinspired 3D hydrogel scaffolds for mimicking cellular microenvironments underscores the importance of creating structurally complex and functional biomimetic materials. nih.gov
Formation of Macrocyclic or Cage Compounds
The bifunctional nature of 3-Butyn-1-ol, 4-(2-thiazolyl)- makes it a suitable candidate for the construction of macrocycles and cage-like structures. The terminal alkyne and the hydroxyl group can serve as reactive ends for cyclization reactions. For instance, under high-dilution conditions, intermolecular reactions between two molecules of 3-Butyn-1-ol, 4-(2-thiazolyl)- or its derivatives could lead to the formation of dimeric macrocycles. Alternatively, reaction with other complementary bifunctional linkers could provide access to a wider range of macrocyclic structures. The synthesis of macrocyclic scaffolds based on 4-hydroxyproline (B1632879) demonstrates the utility of bifunctional building blocks in constructing complex cyclic architectures. nih.gov
Integration into Functional Materials
The unique electronic and structural features of 3-Butyn-1-ol, 4-(2-thiazolyl)- suggest its potential for incorporation into advanced functional materials, such as porous organic frameworks and polymers.
Design of Organic Frameworks and Polymers through Polymerization or Functionalization
The terminal alkyne group is a versatile handle for polymerization. For example, alkyne homocoupling or cross-coupling reactions can lead to the formation of conjugated polymers with interesting optoelectronic properties. The hydroxyl group can be used to create polyesters or polyethers. Furthermore, the entire molecule can be used as a building block for the synthesis of porous organic frameworks (POFs) or metal-organic frameworks (MOFs). In this context, the thiazole nitrogen and potentially the sulfur atom could coordinate to metal centers, while the alkyne and hydroxyl groups could be further functionalized to modulate the pore size and chemical environment of the resulting framework. The synthesis of dense 1,2,3-triazole polymers soluble in common organic solvents highlights the use of click chemistry for polymer synthesis. mdpi.com
Development of Conjugated Systems for Optoelectronic Applications
The thiazole moiety, an electron-accepting heterocycle, is a critical component in the design of organic semiconductors. science.gov When incorporated into a polymer backbone or an oligomeric structure, thiazole derivatives can create materials with low band gaps and high charge mobility, which are desirable properties for optoelectronic devices. science.govnih.gov The compound 4-(2-thiazolyl)-3-butyn-1-ol could serve as a monomer in the synthesis of such conjugated systems. The alkyne group can participate in polymerization reactions, such as Sonogashira coupling or oxidative coupling, to form extended π-conjugated backbones.
Research into thiazole-containing oligomers and polymers has demonstrated their potential in various applications. For instance, donor-acceptor oligomers based on thiophene (B33073) (donor) and thiazole (acceptor) have been synthesized and shown to be blue light-emitting materials with low electrochemical band gaps. nih.gov The intramolecular charge transfer (ICT) between the electron-rich and electron-deficient units is key to their optical and electronic properties. nih.gov It is proposed that polymers derived from 4-(2-thiazolyl)-3-butyn-1-ol could exhibit similar ICT characteristics, making them candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. science.govrsc.org
The specific properties of these materials can be tuned by copolymerizing the thiazole-alkyne monomer with other aromatic building blocks, allowing for precise control over the electronic energy levels (HOMO/LUMO) and the resulting optoelectronic performance. nih.gov
Table 1: Optoelectronic Properties of Thiazole-Based Conjugated Systems
Surface Modification and Grafting through Click Chemistry
The terminal alkyne group in 4-(2-thiazolyl)-3-butyn-1-ol makes it an ideal candidate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). irjweb.commedchemexpress.com These reactions are highly efficient, selective, and can be performed under mild, often aqueous, conditions, making them perfect for modifying the surfaces of various materials. nih.govnih.gov
By functionalizing a substrate—such as a polymer, a metal nanoparticle, or a silicon wafer—with azide (B81097) groups, 4-(2-thiazolyl)-3-butyn-1-ol can be covalently and stably "clicked" onto the surface. irjweb.commdpi.com This process creates a surface layer whose properties are dictated by the thiazole ring and the terminal hydroxyl group. The hydroxyl group itself offers a secondary site for further functionalization, for example, through esterification.
This surface grafting technique has broad applications:
Biomaterials: Creating low-fouling surfaces that resist non-specific protein adsorption and cell adhesion by grafting antifouling polymers to the surface via a thiazole-alkyne linker. mdpi.com
Sensors: Immobilizing thiazole-containing layers onto electrode or nanoparticle surfaces to create chemical sensors, where the thiazole unit can interact with specific analytes.
Electronics: Modifying the surfaces of dielectric materials or semiconductors to tune their interfacial properties in electronic devices. researchgate.net
The versatility of click chemistry allows for the precise engineering of surface properties by attaching a molecule with desirable electronic (from the thiazole) and hydrophilic (from the alcohol) characteristics. beilstein-journals.orgresearchgate.net
Table 2: Click Chemistry Approaches for Surface Modification
Exploration in Smart Materials (e.g., responsive materials, stimuli-responsive systems)
"Smart materials" are designed to change their properties in response to external stimuli such as temperature, pH, light, or the presence of specific chemical species. nih.govaem.az The unique chemical structure of 4-(2-thiazolyl)-3-butyn-1-ol provides pathways to create such responsive systems.
The nitrogen atom in the thiazole ring can be protonated or can coordinate with metal ions. pharmaguideline.com If this molecule is incorporated into a polymer matrix, changes in pH or ion concentration could alter the polymer's electronic properties, conformation, or solubility, leading to a measurable response. mdpi.com For example, polymers containing thiazolothiazole viologen have been shown to be multi-responsive, exhibiting thermochromism, photochromism, and electrochromism. researchgate.netresearchgate.net
Potential applications in smart materials include:
pH-Responsive Hydrogels: By copolymerizing 4-(2-thiazolyl)-3-butyn-1-ol into a hydrogel network, a material could be created that swells or shrinks as the pH changes, due to the protonation/deprotonation of the thiazole nitrogen. Such hydrogels have applications in controlled drug delivery. mdpi.commdpi.com
Chemosensors: The thiazole ring can act as a binding site. When integrated into a material, the binding of a target analyte (like a metal ion) could trigger a change in fluorescence or color, forming the basis of a sensor.
Redox-Responsive Materials: The thiazole moiety can potentially participate in redox reactions, which could be harnessed to create materials that change their properties in response to oxidative or reductive environments. nih.gov
The ability to polymerize or graft 4-(2-thiazolyl)-3-butyn-1-ol provides a versatile platform for designing materials that can sense and react to their environment in a controlled and predictable manner. aem.azresearchgate.net
Table 3: Examples of Stimuli-Responsive Systems and Potential Mechanisms
Vii. Future Research Directions and Outlook
Development of More Sustainable and Green Synthetic Protocols
The imperative for environmentally benign chemical processes necessitates the development of green synthetic routes to 4-(2-thiazolyl)-3-butyn-1-ol. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research should focus on the implementation of green chemistry principles to mitigate these environmental concerns.
Key areas for development include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the formation of the thiazole (B1198619) ring.
Ultrasonic-Mediated Reactions: Sonication can provide the energy required for chemical transformations under milder conditions.
Green Solvents: The replacement of volatile organic compounds with more environmentally friendly alternatives, such as water or bio-derived solvents, is a critical goal.
Biocatalysis and Recyclable Catalysts: The use of enzymes or reusable solid-supported catalysts can enhance the sustainability of the synthesis.
A comparative overview of conventional versus potential green synthetic approaches is presented in the table below.
| Synthetic Aspect | Conventional Methods | Potential Green Alternatives |
| Energy Input | Prolonged heating under reflux | Microwave irradiation, Ultrasound |
| Solvents | Volatile organic compounds (e.g., toluene, THF) | Water, Ethanol, Ionic liquids |
| Catalysts | Homogeneous metal catalysts | Heterogeneous catalysts, Biocatalysts (enzymes) |
| Byproducts | Stoichiometric inorganic salts | Minimal, with potential for recyclable byproducts |
By embracing these greener approaches, the synthesis of 4-(2-thiazolyl)-3-butyn-1-ol and its derivatives can become more efficient, cost-effective, and environmentally responsible.
Exploration of Unprecedented Reactivity and Transformation Pathways
The unique juxtaposition of the thiazole ring and the propargylic alcohol functionality in 4-(2-thiazolyl)-3-butyn-1-ol provides a rich landscape for exploring novel chemical reactions. The thiazole moiety, an electron-rich heterocycle, is susceptible to electrophilic substitution, while the alkyne and alcohol groups offer numerous possibilities for addition, coupling, and cyclization reactions.
Future investigations could focus on:
Intramolecular Cyclizations: The proximity of the hydroxyl group and the thiazole ring to the alkyne could facilitate novel intramolecular cyclization reactions, leading to the formation of complex fused heterocyclic systems.
Metal-Catalyzed Cross-Coupling Reactions: The terminal alkyne can participate in a variety of cross-coupling reactions (e.g., Sonogashira, Glaser) to introduce further molecular complexity.
Click Chemistry: The alkyne functionality makes this molecule a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry, for the synthesis of triazole-containing derivatives.
Oxidation and Reduction Reactions: Selective oxidation of the alcohol or reduction of the alkyne would provide access to a range of new derivatives with distinct properties.
Systematic Investigation of Enantioselective Synthesis for Chiral Derivatives
The propargylic alcohol in 4-(2-thiazolyl)-3-butyn-1-ol represents a stereocenter, meaning the molecule can exist as a pair of enantiomers. The biological activity of chiral molecules is often enantiomer-dependent, making the development of methods for their enantioselective synthesis a critical area of research. A systematic investigation into the asymmetric synthesis of chiral derivatives of this compound would be highly valuable.
Promising strategies for achieving enantioselectivity include:
Asymmetric Alkynylation: The addition of a 2-thiazolylacetylene nucleophile to 2-hydroxyacetaldehyde in the presence of a chiral catalyst.
Chiral Ligand-Metal Complexes: The use of well-defined chiral ligands in combination with metal catalysts to control the stereochemical outcome of the key bond-forming reactions.
Organocatalysis: The application of small organic molecules as chiral catalysts to promote the enantioselective formation of the propargylic alcohol.
The table below summarizes some potential catalytic systems for the enantioselective synthesis of chiral 4-(2-thiazolyl)-3-butyn-1-ol.
| Catalyst System | Chiral Component | Potential Advantages |
| Zinc-based | (+)-N-methylephedrine, BINOL | Readily available, tolerant to various functional groups |
| Copper-based | Chiral bis(oxazoline) (BOX) ligands | High enantioselectivities reported for similar transformations |
| Organocatalysts | Proline and its derivatives | Metal-free, environmentally friendly |
The successful development of such methods would provide access to enantiomerically pure forms of 4-(2-thiazolyl)-3-butyn-1-ol, enabling detailed studies of their chiroptical properties and stereospecific biological activities.
Advanced Applications in Nanotechnology and Supramolecular Chemistry
The unique structural features of 4-(2-thiazolyl)-3-butyn-1-ol make it an attractive building block for the construction of advanced materials in the fields of nanotechnology and supramolecular chemistry.
In nanotechnology, the thiazole moiety can act as a coordinating ligand for metal ions, enabling the functionalization of nanoparticles. For instance, thiazole derivatives have been successfully grafted onto magnetic nanoparticles for applications in environmental remediation, such as the removal of heavy metal ions from water. The alkyne group also offers a convenient handle for surface modification via click chemistry.
In the realm of supramolecular chemistry, the hydroxyl group and the nitrogen atom of the thiazole ring can participate in hydrogen bonding, a key non-covalent interaction that drives the self-assembly of molecules into well-ordered supramolecular architectures. The linear and rigid nature of the butynol (B8639501) linker can further influence the packing and morphology of these assemblies. Potential applications include the development of molecular sensors, liquid crystals, and functional gels.
Synergistic Studies Combining Experimental and Advanced Computational Methodologies
A powerful approach to accelerating the discovery and development of new applications for 4-(2-thiazolyl)-3-butyn-1-ol involves the integration of experimental and computational methods. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties.
Future synergistic studies could include:
Predicting Reactivity: Using DFT to calculate parameters such as frontier molecular orbital energies (HOMO-LUMO gap) and electrostatic potential maps to predict the most likely sites for electrophilic and nucleophilic attack.
Mechanism Elucidation: Employing computational modeling to investigate the reaction mechanisms of novel transformations, thereby guiding the optimization of reaction conditions.
Molecular Docking: In silico screening of the molecule's interactions with biological targets, such as enzymes or receptors, to predict its potential pharmacological activity.
By combining theoretical predictions with experimental validation, researchers can more efficiently design new derivatives and explore their potential applications.
Potential for Discovery in New Material Classes
The presence of both a polymerizable alkyne group and a versatile thiazole heterocycle suggests that 4-(2-thiazolyl)-3-butyn-1-ol could serve as a valuable monomer for the synthesis of novel functional polymers. Thiazole-containing polymers have already shown promise in the field of organic electronics, with applications in organic field-effect transistors (OFETs) and polymer solar cells.
The alkyne functionality can be polymerized through various methods, including transition metal-catalyzed polymerization and click polymerization, to create polymers with unique electronic and optical properties. The thiazole unit incorporated into the polymer backbone can influence the material's charge transport characteristics and morphology. Furthermore, the hydroxyl group offers a site for post-polymerization modification, allowing for the fine-tuning of the material's properties.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-Butyn-1-ol, 4-(2-thiazolyl)-, and how are they experimentally determined?
- Methodology : Physical properties like boiling point (128.8°C) and density (0.926 g/cm³) are determined via standard techniques such as differential scanning calorimetry (DSC) for melting/boiling points and pycnometry for density. Spectroscopic methods (e.g., NMR, IR) and mass spectrometry (MS) are used for structural validation. NIST provides electron ionization mass spectra for related butynol derivatives, aiding in fragmentation pattern analysis .
Q. What synthetic strategies are employed for introducing the 2-thiazolyl moiety into alkyne-containing alcohols like 3-Butyn-1-ol?
- Methodology : Thiazole rings are typically synthesized via cyclization of thioamides or through Hantzsch thiazole synthesis. For example, benzoylisothiocyanate reacts with alkynes in 1,4-dioxane under controlled conditions to form thiazole derivatives (evidence from similar syntheses in ). PEG-400 has been used as a solvent for base-catalyzed thiazole formation, improving reaction efficiency .
Q. How should researchers handle 3-Butyn-1-ol derivatives safely in laboratory settings?
- Methodology : Safety protocols include using fume hoods (engineering controls), nitrile gloves, and eye protection. The compound’s analogs (e.g., 4-diethylamino-2-butyn-1-ol) are classified as skin/eye irritants (Category 2/2A). Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .
Advanced Research Questions
Q. How does the 2-thiazolyl group influence the reactivity of 3-Butyn-1-ol in click chemistry or bioorthogonal reactions?
- Methodology : The electron-deficient thiazole ring enhances alkyne reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Comparative kinetic studies with non-thiazolyl analogs (e.g., propargyl alcohols) can quantify rate enhancements. Computational modeling (DFT) predicts orbital interactions between the thiazole’s π-system and the alkyne .
Q. What role does 4-(2-thiazolyl)-3-butyn-1-ol play in nucleoside analog synthesis for probing DNA base-stacking interactions?
- Methodology : The compound serves as a precursor for 4-substituted pyrazole nucleosides (e.g., 1-(2'-deoxyribofuranosyl)-4-(2-thiazolyl)pyrazole). Enzymatic incorporation assays (e.g., Klenow fragment polymerization) assess its impact on duplex stability. Melting temperature () analysis reveals destabilization (~5°C reduction) compared to natural nucleosides .
Q. Can 3-Butyn-1-ol, 4-(2-thiazolyl)-, act as a pharmacophore in kinase inhibitors targeting cancer pathways?
- Methodology : Structure-activity relationship (SAR) studies compare its derivatives (e.g., INH1, a Hec1/Nek2 inhibitor) in breast cancer models. IC₅₀ values (10–21 μM) are determined via MTT assays. In vivo efficacy is tested in xenograft mice (100 mg/kg, intraperitoneal), showing tumor growth inhibition via spindle checkpoint disruption .
Q. How do structural modifications (e.g., halogenation) at the thiazolyl ring affect the compound’s spectroscopic and biological profiles?
- Methodology : Bromine or chlorine substitution at the thiazole’s 4-position alters UV-Vis absorption (e.g., bathochromic shifts) and enhances lipophilicity (logP increases by 0.5–1.0 units). Antiproliferative activity against MDA-MB-468 cells is evaluated using dose-response curves and Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
Data Contradictions and Resolution
- Stability Discrepancies : While reports stability for diethylamino-substituted butynol, the thiazolyl analog may exhibit higher reactivity due to the heterocycle’s electron-withdrawing nature. Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring resolves such discrepancies.
- Biological Activity : INH1 derivatives show variability in GI₅₀ values (±3 μM) across cell lines. Orthogonal assays (e.g., clonogenic survival) and siRNA knockdown of Nek2 validate target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
